Diethyl isocyanomethylphosphonate

Catalog No.
S1896685
CAS No.
41003-94-5
M.F
C6H12NO3P
M. Wt
177.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl isocyanomethylphosphonate

CAS Number

41003-94-5

Product Name

Diethyl isocyanomethylphosphonate

IUPAC Name

1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane

Molecular Formula

C6H12NO3P

Molecular Weight

177.14 g/mol

InChI

InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3

InChI Key

ICURVXBGGDVHDT-UHFFFAOYSA-N

SMILES

CCOP(=O)(C[N+]#[C-])OCC

Canonical SMILES

CCOP(=O)(C[N+]#[C-])OCC

Organic Synthesis and Functionalization

DEICP serves as a valuable building block for synthesizing various organic molecules. Its isocyanide functionality (N=C-) allows for efficient coupling reactions with other organic compounds. Researchers utilize DEICP in the synthesis of:

  • Peptides and Proteins: The isocyanide group in DEICP can react with amines present in amino acids, facilitating the formation of peptide bonds. This property makes DEICP useful in peptide and protein synthesis ()
  • Heterocycles: DEICP can participate in cyclization reactions to form heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles are vital components in many drugs and functional materials ()

Medicinal Chemistry

The potential biological activity of DEICP derivatives has piqued the interest of medicinal chemists. Researchers are exploring the development of DEICP-based molecules for various therapeutic applications, including:

  • Antimicrobial Agents: Studies suggest that certain DEICP derivatives exhibit antimicrobial properties. Researchers are investigating their potential as novel antibiotics ()
  • Enzyme Inhibitors: The reactive functionalities of DEICP can potentially target and inhibit specific enzymes involved in disease processes. This makes DEICP a promising candidate for the development of enzyme inhibitors for therapeutic purposes ()

Diethyl isocyanomethylphosphonate is a phosphonate compound with the molecular formula C6H12NO3PC_6H_{12}NO_3P. It features an isocyanomethyl group, which contributes to its reactivity and utility in organic synthesis. The compound is characterized by its phosphorus atom bonded to two ethyl groups, a carbonyl group, and a nitrogen atom from the isocyanide functional group. This structure endows it with unique properties that make it valuable in various

  • Cycloaddition Reactions: It has been involved in diastereoselective [3 + 2] cycloaddition reactions, particularly with maleimides, leading to the formation of bicyclic α-iminophosphonates .
  • Nucleophilic Reactions: The compound reacts with acyl chlorides to form α-ketoimidoyl chlorides. These products can further react with triethylamine to yield new compounds .
  • Copper-Catalyzed Reactions: It serves as a reactant in copper-catalyzed cycloaddition reactions, showcasing versatility in synthetic chemistry .

The synthesis of diethyl isocyanomethylphosphonate can be achieved through various methods:

  • Phosphorylation: The reaction of diethyl phosphite with isocyanomethyl chloride can yield diethyl isocyanomethylphosphonate.
  • Cycloaddition: Utilizing silver catalysts can facilitate the [3 + 2] cycloaddition reactions that incorporate this compound into larger frameworks .
  • Nucleophilic Substitution: Reaction with suitable electrophiles such as acyl chlorides allows for the formation of derivatives that retain the core structure of diethyl isocyanomethylphosphonate .

Diethyl isocyanomethylphosphonate has several applications:

  • Synthetic Chemistry: It is widely used as a building block in organic synthesis due to its reactive functional groups.
  • Pharmaceutical Development: Its potential role as a prodrug for managing diabetes highlights its significance in medicinal chemistry.
  • Material Science: The compound may be explored for use in developing new materials or catalysts due to its unique chemical properties.

Studies on the interactions of diethyl isocyanomethylphosphonate have focused on its reactivity with various electrophiles and nucleophiles. The compound's ability to form stable intermediates during cycloaddition reactions makes it an interesting subject for further exploration in synthetic methodologies. Additionally, its biological interactions warrant further investigation to fully understand its pharmacological potential and safety profile.

Several compounds share structural or functional similarities with diethyl isocyanomethylphosphonate:

Compound NameStructure TypeUnique Features
Diethyl phosphonatePhosphonateLacks the isocyanide functionality
Methyl isocyanomethylphosphonatePhosphonateContains a methyl group instead of ethyl
Ethyl cyanoacetateEsterContains an ester group instead of phosphonate
Diisopropyl phosphitePhosphiteDifferent alkyl substituents

Diethyl isocyanomethylphosphonate stands out due to its unique combination of phosphorus chemistry and reactivity involving both isocyanide and phosphonate functionalities. This combination enhances its utility in synthetic applications compared to other similar compounds.

The synthesis of diethyl isocyanomethylphosphonate represents a significant challenge in organophosphorus chemistry, requiring precise control of reaction conditions and careful selection of synthetic pathways [1] [2]. This compound, with the molecular formula C₆H₁₂NO₃P and molecular weight of 177.14 g/mol, serves as a versatile reagent in organic synthesis applications [3] [4]. The development of efficient synthetic routes has been driven by the compound's utility in cycloaddition reactions and as a building block for more complex phosphonate derivatives [5] [6].

Esterification-Condensation Pathway Using Chloroacetic Acid

The esterification-condensation pathway represents one of the most established approaches for synthesizing diethyl isocyanomethylphosphonate, utilizing chloroacetic acid as the primary starting material [7] [8]. This synthetic route proceeds through a multi-step process involving initial esterification to form ethyl chloroacetate, followed by ammonolysis to generate the chloroacetamide intermediate [7] [8]. The methodology offers advantages in terms of readily available starting materials and well-established reaction conditions [9] [10].

The overall synthetic sequence begins with the preparation of ethyl chloroacetate through acid-catalyzed esterification of chloroacetic acid with ethanol [8]. The reaction follows the general esterification mechanism where the carboxylic acid undergoes nucleophilic attack by the alcohol in the presence of an acid catalyst [9] [10]. Subsequent transformation of the ester to the corresponding amide through ammonolysis creates the chloroacetamide intermediate, which can then be converted to the target isocyanomethylphosphonate through established protocols [7].

Catalyzed Ester Formation With Sulfuric Acid

Sulfuric acid catalysis plays a crucial role in the esterification step, facilitating the formation of ethyl chloroacetate from chloroacetic acid and ethanol [9] [11] [10]. The catalytic mechanism involves protonation of the carbonyl oxygen in chloroacetic acid, rendering the carbon center more electrophilic and susceptible to nucleophilic attack by ethanol [9] [12]. This protonation step is essential for activating the carboxylic acid toward esterification under mild conditions [11] [12].

The optimization of sulfuric acid concentration represents a critical parameter in achieving high conversion rates and selectivity [11] [12]. Research findings indicate that sulfuric acid concentrations between 2-10% by weight provide optimal catalytic activity while minimizing side reactions and product degradation [9] [13]. Temperature control during the esterification process is equally important, with typical operating ranges of 60-80°C providing the best balance between reaction rate and selectivity [10] [13].

CatalystConcentration (% w/w)Temperature (°C)Reaction Time (h)Water Removal MethodConversion (%)
H₂SO₄5-1070-804-6Dean-Stark92-95
H₂SO₄2-560-706-8Molecular sieves88-92
p-TsOH1-380-903-5Dean-Stark85-90
HCl10-1565-755-7Azeotropic distillation80-85

Water removal during esterification is accomplished through various methods, with Dean-Stark distillation and molecular sieve dehydration being the most effective approaches [9] [10]. The equilibrium nature of esterification reactions necessitates continuous water removal to drive the reaction toward product formation [10] [14]. Dean-Stark apparatus allows for efficient separation and removal of water through azeotropic distillation with benzene or toluene, achieving conversion rates exceeding 90% [9] [10].

Ammonolysis Optimization for Chloroacetamide Intermediate

The conversion of ethyl chloroacetate to chloroacetamide through ammonolysis represents a critical transformation in the synthetic sequence [15]. This reaction involves nucleophilic substitution of the ethoxy group by ammonia, forming the amide functionality required for subsequent isocyanide formation [15]. The optimization of ammonolysis conditions directly impacts the overall yield and purity of the final phosphonate product [15].

Ammonia source selection significantly influences reaction outcomes, with gaseous ammonia providing superior selectivity compared to aqueous ammonia solutions [15]. Gaseous ammonia at temperatures of 80-100°C under slight pressure (1-3 atm) achieves selectivity to chloroacetamide exceeding 95% [15]. The enhanced performance of gaseous ammonia stems from the absence of water, which can compete in nucleophilic substitution reactions and lead to hydrolysis side products [15].

NH₃ SourceTemperature (°C)Pressure (atm)Reaction Time (h)Selectivity to Amide (%)Side Product Formation
Gaseous NH₃80-1001-32-495-98Minimal
Aqueous NH₃ (25%)60-8014-685-90Moderate
Liquid NH₃40-605-101-392-95Low
NH₄OH70-9013-580-85High

Temperature control during ammonolysis is essential for maintaining high selectivity while achieving complete conversion [15]. Lower temperatures favor selectivity but result in slower reaction rates, while elevated temperatures can lead to thermal decomposition of the chloroacetamide product [15]. The optimal temperature range of 80-100°C provides the best compromise between reaction rate and product integrity [15].

Phosphorylation Reaction With Triethyl Phosphite

The phosphorylation step utilizing triethyl phosphite represents the key carbon-phosphorus bond formation in diethyl isocyanomethylphosphonate synthesis [16] [17] [18]. This transformation typically proceeds through the Michaelis-Arbuzov reaction mechanism, where triethyl phosphite acts as a nucleophile attacking the electrophilic carbon center [17] [18]. The reaction mechanism involves initial nucleophilic attack by the phosphorus center, followed by rearrangement and elimination to form the phosphonate ester [18].

The Michaelis-Arbuzov reaction between triethyl phosphite and chloroacetonitrile provides direct access to diethyl cyanomethylphosphonate, which can subsequently be converted to the isocyanomethylphosphonate derivative [16] [17]. This approach offers advantages in terms of atom economy and reduced number of synthetic steps compared to alternative routes [19] [18]. The reaction typically requires elevated temperatures and careful control of stoichiometry to achieve optimal yields [17] [18].

Tetrabutylammonium Iodide Catalysis Mechanisms

Tetrabutylammonium iodide serves as an effective phase-transfer catalyst for phosphorylation reactions, facilitating the interaction between triethyl phosphite and chloroacetonitrile [20]. The catalytic mechanism involves the formation of ion pairs that enhance the nucleophilicity of the phosphite reagent while activating the alkyl halide substrate [20]. This dual activation effect results in significantly improved reaction rates and yields compared to uncatalyzed conditions [20].

The phase-transfer catalytic activity of tetrabutylammonium iodide arises from its ability to transport ionic species across phase boundaries and stabilize charged intermediates [20]. In the phosphorylation reaction, the catalyst facilitates the formation of phosphonium salt intermediates, which are crucial for the subsequent rearrangement step [20]. The interfacial nature of the catalysis allows for efficient mixing of reactants and products, leading to enhanced overall conversion [20].

TBAI Loading (mol%)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Side Reactions
211087590Elimination
512068593Minimal
1013049295Minimal
1514038891Decomposition

Optimization studies reveal that tetrabutylammonium iodide loading of 10 mol% provides the optimal balance between catalytic activity and cost-effectiveness [20]. Higher catalyst loadings can lead to product decomposition due to increased ionic strength and elevated reaction temperatures [20]. The optimal temperature range of 120-130°C ensures complete conversion while minimizing thermal degradation of the phosphonate product [21].

Temperature-Controlled Reflux Conditions

Temperature control during phosphorylation reactions is critical for achieving high yields and selectivity in diethyl isocyanomethylphosphonate synthesis [21]. Reflux conditions provide uniform heating while preventing loss of volatile components, particularly important when working with triethyl phosphite and chloroacetonitrile [21]. The controlled reflux environment ensures consistent reaction temperature and allows for extended reaction times without solvent evaporation [21].

The optimization of reflux temperature directly impacts both reaction rate and product quality [21]. Research demonstrates that reflux temperatures between 110-130°C provide optimal conditions for phosphorylation reactions involving triethyl phosphite [21]. Lower temperatures result in incomplete conversion, while temperatures exceeding 140°C can lead to thermal decomposition of both starting materials and products [21].

Precise temperature control during reflux operations requires careful selection of heating methods and temperature monitoring equipment [21]. Oil bath heating provides uniform temperature distribution and precise control, essential for maintaining consistent reaction conditions throughout the synthesis [21]. Electronic temperature controllers with thermocouples positioned in the reaction mixture ensure accurate temperature measurement and automatic adjustment of heating rates [21].

Purification Techniques

The purification of diethyl isocyanomethylphosphonate requires specialized techniques due to the compound's thermal sensitivity and the presence of phosphorus-containing impurities [22] [23]. Conventional purification methods must be adapted to accommodate the unique properties of organophosphorus compounds, including their tendency to undergo thermal decomposition and their sensitivity to moisture [24] [25]. The development of efficient purification protocols is essential for obtaining high-purity material suitable for subsequent synthetic transformations [26].

High-Purity Fractional Distillation Protocols

Fractional distillation represents the primary method for purifying diethyl isocyanomethylphosphonate, taking advantage of the compound's defined boiling point of 84-87°C at 0.1 mmHg [3] [4] [22]. The selection of appropriate distillation equipment and operating conditions is crucial for achieving high purity while maintaining acceptable recovery yields [22] [23]. Specialized fractionating columns designed for phosphorus compounds provide the theoretical plates necessary for efficient separation [24] [27].

The choice of fractionating column significantly impacts the purity of the distilled product [22] [24]. Vigreux columns with 10-15 theoretical plates provide adequate separation for routine purification, achieving purities of 92-95% [22]. Packed columns filled with glass beads offer improved separation efficiency with 20-30 theoretical plates, resulting in purities of 96-98% [22] [24]. For highest purity requirements, spinning band columns with 50-100 theoretical plates can achieve purities exceeding 98% [24] [27].

Column TypeTheoretical PlatesReflux RatioBoiling Point (°C/mmHg)Purity Achieved (%)Recovery Yield (%)
Vigreux10-155:184-87/0.192-9585-88
Packed (glass beads)20-3010:184-87/0.196-9890-93
Spinning band50-10020:184-87/0.198-9992-95
Plate column15-258:184-87/0.194-9787-90

Reflux ratio optimization is essential for achieving the desired balance between purity and throughput [22] [28]. Higher reflux ratios provide better separation but result in longer distillation times and reduced throughput [28]. A reflux ratio of 10:1 typically provides optimal performance for most applications, achieving high purity while maintaining reasonable distillation rates [22] [28]. The distillation should be conducted under reduced pressure to minimize thermal decomposition, with pressures of 0.1-1.0 mmHg being most suitable [22] [23].

Byproduct Management Through Alkali Treatment

Alkali treatment serves as an effective method for removing acidic impurities and byproducts from crude diethyl isocyanomethylphosphonate [29] [30]. This purification approach is particularly valuable for eliminating residual acids from the synthesis, including sulfuric acid catalyst residues and organic acid impurities [30] [31]. The selection of appropriate alkali reagents and treatment conditions is crucial for maximizing impurity removal while avoiding product degradation [29] [32].

Sodium hydroxide solutions provide effective neutralization of acidic impurities at concentrations of 0.1-0.5 M [29] [33]. The treatment is typically conducted at ambient temperature (25-40°C) for 15-30 minutes, achieving byproduct removal efficiencies of 95-98% [29] [31]. The mild conditions minimize the risk of product hydrolysis while ensuring complete neutralization of acidic contaminants [33] [31].

Alkali ReagentConcentration (M)Temperature (°C)Treatment Time (min)Byproduct Removal (%)pH After Treatment
NaOH0.1-0.525-4015-3095-988-9
KOH0.1-0.325-3520-4092-958.5-9.5
Na₂CO₃0.2-0.840-6030-6085-907.5-8.5
NaHCO₃0.5-1.025-4545-9080-857-8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diethyl isocyanomethylphosphonate

Dates

Modify: 2023-08-16

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